

DDO-2093 vs. DDO-2213: A Comparative Analysis of WDR5-MLL1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DDO-2093	
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In the landscape of targeted cancer therapies, the inhibition of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1) has emerged as a promising strategy for the treatment of MLL-rearranged leukemias. Two notable small molecule inhibitors, **DDO-2093** and DDO-2213, have been developed to disrupt this critical interaction. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Quantitative Efficacy Data

The in vitro potency of **DDO-2093** and DDO-2213 has been evaluated through biochemical and biophysical assays. The following table summarizes the key efficacy metrics for both inhibitors. Lower IC50 and Kd values are indicative of higher potency.

Metric	DDO-2093	DDO-2213
IC50	8.6 nM[1][2]	29 nM[3][4][5]
Kd	11.6 nM[1][6]	72.9 nM[3][4][5]

Based on these in vitro assays, **DDO-2093** demonstrates a higher potency in inhibiting the WDR5-MLL1 interaction as evidenced by its lower IC50 and Kd values compared to DDO-2213.



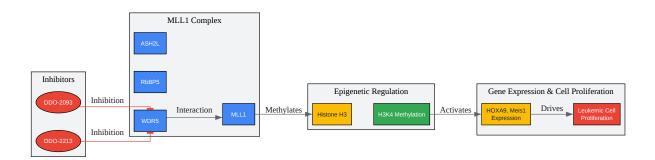
Both compounds have also been evaluated in vivo using a MV4-11 xenograft mouse model. While direct head-to-head comparative studies are not publicly available, individual studies have shown that both **DDO-2093** and DDO-2213 can significantly suppress tumor growth upon administration.[3][6] **DDO-2093**, administered intraperitoneally, showed dose-dependent tumor growth inhibition.[1][2] DDO-2213, which is orally bioavailable, also demonstrated suppression of tumor growth in mice.[3][4]

Mechanism of Action: Targeting the WDR5-MLL1 Interaction

DDO-2093 and DDO-2213 share a common mechanism of action. They are designed to competitively bind to WDR5, a crucial scaffolding protein, at the site of its interaction with MLL1. The MLL1 complex is a histone methyltransferase that plays a key role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4). This epigenetic modification is critical for the transcription of target genes, including HOXA9 and Meis1, which are known to be involved in leukemogenesis.

By disrupting the WDR5-MLL1 interaction, both **DDO-2093** and DDO-2213 inhibit the catalytic activity of the MLL1 complex.[1] This leads to a reduction in H3K4 methylation and the subsequent downregulation of MLL1 target genes, ultimately inhibiting the proliferation of MLL-rearranged leukemia cells.





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Figure 1: Signaling pathway of WDR5-MLL1 inhibition.

Experimental Protocols

The efficacy of **DDO-2093** and DDO-2213 was determined using established biochemical and biophysical techniques. Below are the detailed methodologies for the key experiments cited.

Competitive Fluorescence Polarization (FP) Assay for IC50 Determination

This assay is used to measure the ability of a compound to inhibit the interaction between two binding partners.

- Principle: A fluorescently labeled peptide derived from MLL1 (the probe) binds to the WDR5 protein, resulting in a high fluorescence polarization signal. In the presence of an inhibitor (DDO-2093 or DDO-2213), the probe is displaced from WDR5, leading to a decrease in the polarization signal.
- Materials:



- Recombinant human WDR5 protein.
- Fluorescently labeled MLL1-derived peptide (e.g., FITC-labeled).
- Assay buffer (e.g., PBS with 0.01% Tween-20).
- DDO-2093 and DDO-2213 compounds.
- 384-well black plates.
- Procedure:
 - 1. A solution of WDR5 protein and the fluorescently labeled MLL1 peptide is prepared in the assay buffer.
 - 2. Serial dilutions of the inhibitor compounds (**DDO-2093** or DDO-2213) are prepared.
 - 3. The WDR5-probe solution is added to the wells of the 384-well plate.
 - 4. The inhibitor solutions at various concentrations are added to the wells.
 - 5. The plate is incubated at room temperature to allow the binding to reach equilibrium.
 - 6. The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
- Data Analysis: The IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe, is calculated by fitting the data to a sigmoidal dose-response curve.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC is a quantitative technique used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamics of biomolecular interactions.

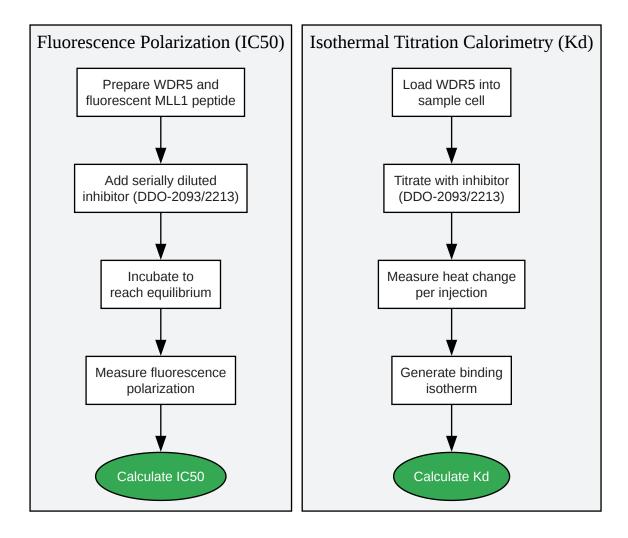
 Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (WDR5



protein), and the resulting heat changes are measured.

- Materials:
 - Recombinant human WDR5 protein.
 - DDO-2093 and DDO-2213 compounds.
 - ITC buffer (e.g., PBS, degassed).
 - Isothermal titration calorimeter.
- Procedure:
 - 1. The WDR5 protein solution is loaded into the sample cell of the calorimeter.
 - 2. The inhibitor solution (DDO-2093 or DDO-2213) is loaded into the injection syringe.
 - 3. A series of small, sequential injections of the inhibitor solution into the WDR5 solution is performed.
 - 4. The heat change associated with each injection is measured.
- Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the inhibitor to the protein. The data is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and enthalpy of binding (ΔH).





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Figure 2: Workflow for key experimental assays.

Conclusion

Both **DDO-2093** and DDO-2213 are potent inhibitors of the WDR5-MLL1 protein-protein interaction, a key therapeutic target in MLL-rearranged leukemias. The available in vitro data suggests that **DDO-2093** is a more potent inhibitor than DDO-2213. Both compounds have demonstrated in vivo anti-tumor activity. The choice between these inhibitors for further research and development may depend on a variety of factors including, but not limited to, their pharmacokinetic profiles, oral bioavailability (a noted feature of DDO-2213), and overall safety profiles. Further head-to-head comparative studies would be invaluable in making a definitive assessment of their relative therapeutic potential.



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